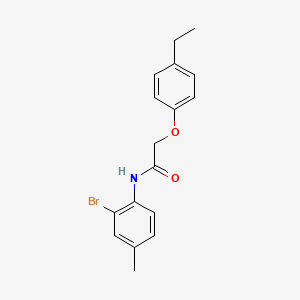

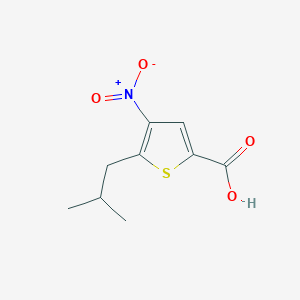

N-(4-fluorobenzyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives typically involves condensation reactions, cyclization, and subsequent functional group transformations. For instance, Gracheva et al. (1982) described the synthesis of quinoline derivatives containing a fluorogenic grouping by condensation of 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with specific sulfonamides (Gracheva, Kovel'man, & Tochilkin, 1982).

Molecular Structure Analysis

Quinoline derivatives often exhibit complex molecular structures characterized by their cyclic systems and functional groups. The structure of these compounds can be determined using X-ray diffraction, NMR, and IR spectroscopy. For example, Jiang et al. (2003) designed oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid and characterized their helical structures in the solid state and in solution, demonstrating the intricate molecular conformations these compounds can adopt (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, including N-alkylation, cyclocondensation, and reactions with N-nucleophiles, to form complex structures with potential biological activity. Babu et al. (2015) synthesized novel quinoline derivatives and evaluated their antimicrobial activity, showcasing the diverse reactivity of these compounds (Babu, Srinivasulu, & Kotakadi, 2015).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystallinity, can be influenced by their molecular structure and substituents. Studies like that of Wang et al. (2006) on the use of fluorogenic, hydrophilic, and amine-reactive reagents for LC separation of amines highlight the impact of molecular design on the physical properties of these compounds (Wang, Liu, Zhang, Cao, & Zhang, 2006).

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical properties, including redox behavior, fluorescence, and the ability to form stable complexes with metals or other molecules. Li et al. (2020) explored the electrocatalytic and photocatalytic properties of octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand, revealing the chemical versatility of quinoline-based compounds (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).

科学的研究の応用

Synthesis and Cytotoxic Activity

A study on carboxamide derivatives of benzo[b][1,6]naphthyridines highlighted the synthesis of a series of compounds with significant cytotoxic activities against various cancer cell lines. This research showcases the potential of similar compounds in cancer therapy, emphasizing their potent cytotoxic effects in vitro and in vivo against refractory models such as colon 38 tumors in mice (Deady et al., 2003).

Fluorescent Derivative Synthesis

The synthesis of fluorescent quinoline derivatives through condensation reactions, leading to compounds with potential applications in biochemical and medical studies, was reported. These derivatives could serve as fluorogenic probes for various biological systems, indicating their relevance in scientific research for studying cellular and molecular processes (Gracheva et al., 1982).

Sustainable Synthesis Catalyzed by Manganese Complexes

Research on sustainable and environmentally benign synthesis methods for quinolines and pyrimidines has been demonstrated, utilizing catalytic processes that enhance atom efficiency and selectivity. Such studies are crucial for developing greener synthetic routes for the production of quinoline derivatives, including potential therapeutic agents (Mastalir et al., 2016).

Radioligand Development for PET Imaging

The development of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for PET imaging of peripheral benzodiazepine receptors (PBR) in vivo highlights the diagnostic applications of quinoline derivatives in medical imaging. This research contributes to the advancement of non-invasive assessment tools for studying PBR in various tissues, aiding in the understanding of their role in disease processes (Matarrese et al., 2001).

Anticancer Agents from Ciprofloxacin-Derived Compounds

A study on ciprofloxacin-derived 1,3,4-thiadiazoles as novel anticancer agents exemplifies the potential therapeutic applications of fluoroquinolone derivatives in oncology. These compounds have shown significant activity against various cancer cell lines, demonstrating the versatility of quinoline derivatives in drug development for cancer treatment (Ahadi et al., 2020).

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3/c1-19(2)8-14-17(15(23)9-19)13(7-16(24)22-14)18(25)21-10-11-3-5-12(20)6-4-11/h3-6,13H,7-10H2,1-2H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBQVXRJKPBQTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(CC(=O)N2)C(=O)NCC3=CC=C(C=C3)F)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B5547885.png)

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide](/img/structure/B5547893.png)

![8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547899.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)

![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)

![N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)

![6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)